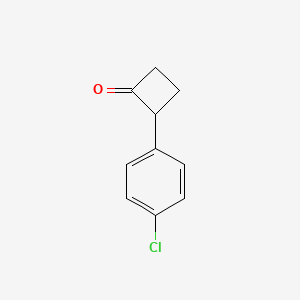
2-(4-Chlorophenyl)cyclobutanone
Descripción general
Descripción
“2-(4-Chlorophenyl)cyclobutanone” is a chemical compound that contains a cyclobutanone core with a 4-chlorophenyl group attached . Cyclobutanones are a class of compounds that contain a four-membered cyclic ketone . They are often used as intermediates in various organic reactions due to their reactivity .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)cyclobutanone” would consist of a four-membered cyclobutanone ring with a 4-chlorophenyl group attached. The exact structure would depend on the position of the 4-chlorophenyl group on the cyclobutanone ring .Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives
A study presented a novel synthetic approach to produce 3-(chloromethyl)cyclobutanone, which was utilized to synthesize 2,4-methanoproline analogues. This synthesis was significant for its two-step approach involving the reversible addition of hydrogen cyanide and subsequent ring closure, showcasing the potential of cyclobutanone derivatives in complex organic synthesis (Rammeloo, Stevens & de Kimpe, 2002).
Chemical Transformations and Reactions:
Cyclobutanones were shown to react with arylboronic acids in the presence of a Rh(I) catalyst, leading to the formation of butyrophenone derivatives. This process involves the addition of an arylrhodium(I) species to the carbonyl group followed by ring-opening of the resulting rhodium(I) cyclobutanolate, illustrating the compound's reactivity and potential in catalytic processes (Matsuda, Makino & Murakami, 2004).
In another reaction, 3-(2-Hydroxyphenyl)cyclobutanones were reacted with aryl bromides in the presence of palladium catalysts. This resulted in the formation of 4-arylmethyl-3,4-dihydrocoumarins, highlighting the potential of these compounds in generating complex molecular structures through carbon-carbon bond cleavage and formation (Matsuda, Shigeno & Murakami, 2008).
An intriguing reaction involved the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction, showcasing the versatility of cyclobutanone in complex synthesis and rearrangement reactions (Seo et al., 2008).
The synthesis of cyclobutane derivatives containing four different aryl groups was achieved through cross-photodimerization reactions, demonstrating the compound's application in photochemical processes and its potential in synthesizing complex molecular structures (Zhu Jun, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the cyclobutane class of compounds, which are widely distributed in a large class of natural products featuring diverse pharmaceutical activities . .
Mode of Action
It is known that cyclobutanes are synthesized through the [2 + 2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism involves the formation of a four-membered ring, which is a key structural feature of cyclobutanes . .
Biochemical Pathways
Cyclobutanes are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . .
Pharmacokinetics
It is known that the stereochemical features of similar compounds can govern their in vivo pharmacokinetics
Result of Action
It is known that cyclobutanes can serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRILQDTLDKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclobutanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

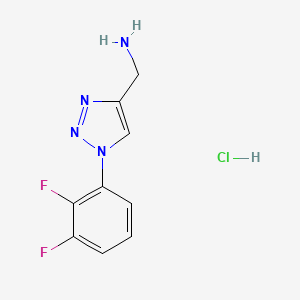
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)
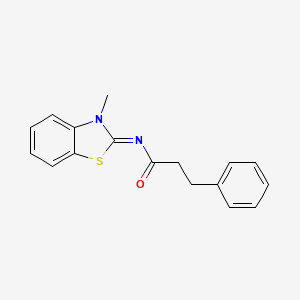
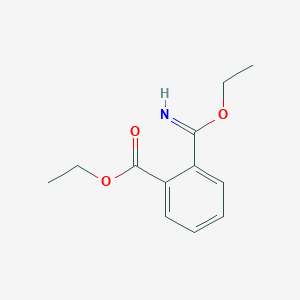

![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)
![6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2402176.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)
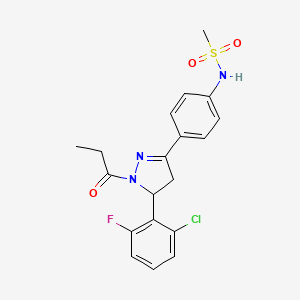
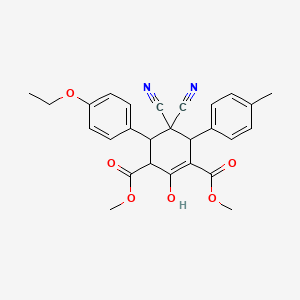
![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)
